EBI-1051
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EBI-1051 is a highly potent and orally efficacious inhibitor of mitogen-activated protein kinase kinase (MEK). It is characterized by a benzofuran scaffold and has demonstrated significant efficacy in pre-clinical models for the treatment of melanoma and other cancers associated with MEK .
Preparation Methods
The synthesis of EBI-1051 involves the development of benzodihydrofuran derivatives through scaffold hopping based on known clinical compounds. Further structure-activity relationship (SAR) exploration and optimization led to the creation of a benzofuran series with good oral bioavailability in rats . Specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
EBI-1051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EBI-1051 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MEK pathway and its role in various cellular processes.
Biology: Employed in research to understand the biological effects of MEK inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers such as melanoma, colon cancer, and breast cancer.
Industry: Utilized in the development of new pharmaceuticals targeting the MEK pathway .
Mechanism of Action
EBI-1051 exerts its effects by inhibiting the activity of MEK, a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
EBI-1051 is compared with other MEK inhibitors such as AZD6244 (selumetinib), trametinib, and binimetinib. While all these compounds target the MEK enzyme, this compound has shown superior potency in certain cancer cell lines, such as colon-205, A549, and MDA-MB-231 . The unique benzofuran scaffold of this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development .
Similar Compounds
- AZD6244 (selumetinib)
- Trametinib
- Binimetinib
- PD184161
- U0126-EtOH
Properties
CAS No. |
1801896-05-8 |
---|---|
Molecular Formula |
C18H15F2IN2O5 |
Molecular Weight |
504.23 |
IUPAC Name |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
InChI Key |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBI1051; EBI 1051; EBI-1051 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.